molecular formula C20H23N3O2S B4368130 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B4368130
M. Wt: 369.5 g/mol
InChI Key: LQGCWBGIRKOVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide, also known as PEP005, is a synthetic compound that has been found to exhibit antitumor and anti-inflammatory properties. This compound has been the focus of several scientific studies due to its potential applications in the treatment of various diseases.

Mechanism of Action

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide works by activating protein kinase C (PKC), which is an enzyme that plays a key role in cell signaling and regulation. PKC activation leads to the activation of several downstream signaling pathways that ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the destruction of the tumor. Additionally, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide has been found to exhibit anti-inflammatory properties, which makes it a potential treatment option for skin disorders such as psoriasis and eczema.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its potent antitumor activity, which makes it an ideal compound for studying the mechanisms of cancer cell death. However, one of the limitations of using N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several potential future directions for the use of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide in scientific research. One potential application is in the development of novel cancer therapies that target PKC activation. Additionally, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide may be useful in the treatment of skin disorders such as psoriasis and eczema. Further research is needed to fully understand the potential applications of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide in these areas.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and skin disorders. Several studies have shown that N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide exhibits potent antitumor activity against several types of cancer cells, including melanoma, breast cancer, and colon cancer.

properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-23-19(13-15-21-23)17-22(16-14-18-9-5-3-6-10-18)26(24,25)20-11-7-4-8-12-20/h3-13,15H,2,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCWBGIRKOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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